

# Spectroscopic Profile of Pigment Red 170: A Technical Guide

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Compound of Interest		
Compound Name:	PIGMENT RED 170	
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This in-depth technical guide provides a comprehensive spectroscopic analysis of **Pigment Red 170** (C.I. 12475), a monoazo pigment widely utilized in various industrial applications. This document details the theoretical basis and practical application of Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this pigment, presenting available data in a structured format and outlining detailed experimental protocols.

# **Introduction to Pigment Red 170**

**Pigment Red 170**, chemically known as 4-[(4-carbamoylphenyl)diazenyl]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide, is a significant member of the Naphthol AS pigment family.[1] Its molecular structure, featuring an azo chromophore and multiple aromatic moieties, is responsible for its distinct bluish-red hue and its performance characteristics.[2] The pigment exists in different polymorphic forms, notably the  $\alpha$  and  $\gamma$  phases, which can influence its physical and spectroscopic properties.[3] Understanding the spectroscopic signature of **Pigment Red 170** is crucial for quality control, identification in various matrices, and for research into its properties and applications.

# **Spectroscopic Data Summary**

The following tables summarize the available spectroscopic data for **Pigment Red 170**. It is important to note that obtaining high-resolution NMR data for this pigment is challenging due to



its low solubility in common deuterated solvents.

Spectroscopic Technique	Parameter	Value	Reference
UV-Vis Spectroscopy	λтах	Not explicitly found in searched literature	N/A
IR Spectroscopy	Key Vibrational Bands (cm <sup>-1</sup> )	See Table 2	[3]
<sup>1</sup> H NMR Spectroscopy	Chemical Shifts (ppm)	Not available in searched literature	N/A
<sup>13</sup> C NMR Spectroscopy	Chemical Shifts (ppm)	Not available in searched literature	N/A

## **Ultraviolet-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is fundamental to understanding the color of pigments. The absorption of light in the visible region by **Pigment Red 170** is a direct consequence of its extended  $\pi$ -electron system, which includes the azo group and aromatic rings.

While a specific maximum absorption wavelength ( $\lambda$ max) for **Pigment Red 170** in a given solvent was not explicitly available in the reviewed literature, the color of the pigment suggests strong absorption in the green-blue region of the visible spectrum (approximately 490-570 nm). [4]

# **Experimental Protocol: UV-Vis Spectroscopy of a Pigment Dispersion**

This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of a pigment like **Pigment Red 170**.

Objective: To determine the absorption spectrum and identify the  $\lambda$ max of **Pigment Red 170**.

Materials:



- Pigment Red 170 sample
- Suitable organic solvent (e.g., N,N-Dimethylformamide, Dimethyl sulfoxide, or Chloroform)
- · Volumetric flasks and pipettes
- Ultrasonic bath
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

#### Procedure:

- Preparation of a Stock Solution: Accurately weigh a small amount of Pigment Red 170 (e.g., 1-5 mg) and transfer it to a volumetric flask (e.g., 10 mL).
- Dissolution: Add a small amount of the chosen solvent to the flask and sonicate the mixture for 10-15 minutes to aid dissolution. Due to the low solubility of many pigments, complete dissolution may not be achieved, resulting in a fine dispersion.
- Dilution: Dilute the stock solution to the mark with the solvent and mix thoroughly. A series of dilutions may be necessary to obtain an absorbance reading within the optimal range of the spectrophotometer (typically 0.2 0.8 A.U.).
- Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
- Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
- Sample Measurement: Rinse a clean quartz cuvette with a small amount of the pigment solution/dispersion before filling it. Place the sample cuvette in the spectrophotometer.
- Data Acquisition: Scan the sample across a wavelength range of at least 300-800 nm.
- Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.



## Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **Pigment Red 170** reveals characteristic vibrational bands corresponding to its amide, hydroxyl, azo, and aromatic components. The spectra of the  $\alpha$  and  $\gamma$  crystalline phases of **Pigment Red 170** are very similar, indicating that the phase transformation does not significantly alter the primary chemical structure.[3]

Table 2: Key IR Absorption Bands for Pigment Red 170

Wavenumber (cm <sup>-1</sup> )	Tentative Assignment
~3400-3200	N-H stretching (amide), O-H stretching
~3100-3000	Aromatic C-H stretching
~1660-1630	C=O stretching (Amide I)
~1600-1450	Aromatic C=C stretching, N=N stretching
~1550-1510	N-H bending (Amide II)
~1300-1000	C-N stretching, C-O stretching
~850-750	Aromatic C-H out-of-plane bending

Note: The exact peak positions can vary slightly depending on the sample preparation method and the crystalline form of the pigment.

# Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This protocol describes a common method for obtaining the IR spectrum of a solid pigment powder.

Objective: To obtain the FTIR spectrum of **Pigment Red 170** to identify its characteristic functional groups.

Materials:



- Pigment Red 170 powder
- FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)
- Spatula

#### Procedure:

- Spectrometer Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and ready for use.
- Background Scan: Record a background spectrum with no sample on the ATR crystal. This
  will account for the absorbance of the surrounding atmosphere (e.g., CO<sub>2</sub> and water vapor).
- Sample Application: Place a small amount of the **Pigment Red 170** powder onto the center of the ATR crystal using a clean spatula.
- Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
- Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm<sup>-1</sup> is generally sufficient.
- Data Processing: After data collection, perform a baseline correction and, if necessary, an ATR correction using the spectrometer's software.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to remove all traces of the sample.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is an unparalleled tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual nuclei, primarily <sup>1</sup>H and <sup>13</sup>C. However, the very low solubility of **Pigment Red 170** in common deuterated solvents presents a significant challenge for obtaining high-quality NMR spectra. As a result, experimental <sup>1</sup>H and <sup>13</sup>C NMR data for **Pigment Red 170** are not readily available in the public domain.



Should a suitable deuterated solvent be found that can dissolve a sufficient concentration of the pigment without causing degradation, the following experimental approach could be taken.

# **Experimental Protocol: NMR Spectroscopy of a Sparingly Soluble Compound**

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra of **Pigment Red 170**.

### Materials:

- Pigment Red 170
- High-boiling point, deuterated solvent (e.g., DMSO-d<sub>6</sub>, DMF-d<sub>7</sub>)
- NMR tube
- High-field NMR spectrometer

#### Procedure:

- Sample Preparation: Place a few milligrams of Pigment Red 170 into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
- Dissolution: Cap the tube and attempt to dissolve the sample by gentle heating (if the compound is stable) and/or extended sonication. Visual inspection is necessary to assess the degree of dissolution.
- Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. A large number of scans may be required to achieve an adequate signal-to-noise ratio due to the low concentration.



- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This will likely require a significantly longer acquisition time (several hours or more) than the ¹H spectrum due to the low natural abundance of ¹³C and the low sample concentration.
- Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.

## **Workflow and Logical Relationships**

The spectroscopic analysis of **Pigment Red 170** follows a logical workflow, from initial characterization to detailed structural elucidation.

## Initial Characterization **Detailed Structural Elucidation** NMR Spectroscopy **UV-Vis Spectroscopy** IR Spectroscopy (1H and 13C) **Determines Connectivity** Provides \( \text{\text{max}} \) Identifies and Chemical Environment (Electronic Transitions) Functional Groups (if soluble) Data Interpretation and Reporting Data Analysis and Peak Assignment Technical Guide (Whitepaper)

Spectroscopic Analysis Workflow for Pigment Red 170

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Caption: Workflow for the spectroscopic analysis of **Pigment Red 170**.



## Conclusion

This technical guide has summarized the available spectroscopic information for **Pigment Red 170** and provided detailed experimental protocols for its analysis using UV-Vis, IR, and NMR spectroscopy. While UV-Vis and IR spectroscopy are readily applicable for the characterization of this pigment, obtaining NMR data remains a significant challenge due to its poor solubility. Further research into appropriate solvent systems or the use of solid-state NMR spectroscopy could provide the missing detailed structural information. The data and protocols presented herein serve as a valuable resource for researchers and professionals working with this important industrial pigment.

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